Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Drug Discovery
Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Drug Discovery
An In-Depth Technical Guide to Fmoc-N-Me-Phe(4-Me)-OH: A Specialized Building Block for Advanced Peptide Synthesis
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and limited bioavailability, hindering their clinical translation. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations. N-methylation of the peptide backbone is a key modification that can significantly enhance a peptide's pharmacokinetic properties.[1][2][3] This modification shields the amide bond from proteolytic cleavage, thereby increasing the peptide's half-life in vivo.[4] Furthermore, the introduction of an N-methyl group can induce specific conformational constraints, which can be crucial for optimizing receptor binding and biological activity.[4]
This guide focuses on Fmoc-N-Me-Phe(4-Me)-OH , a doubly modified phenylalanine derivative featuring both N-methylation and a methyl group at the 4-position of the phenyl ring. This unique combination of modifications offers a powerful tool for medicinal chemists and peptide scientists to fine-tune the properties of peptide-based drug candidates. The N-methyl group provides enzymatic stability and conformational rigidity, while the 4-methyl substituent on the aromatic side chain enhances hydrophobicity and introduces steric bulk, which can be leveraged to modulate target interactions.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties of Fmoc-N-Me-Phe(4-Me)-OH and a detailed protocol for its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Chemical Structure and Physicochemical Properties
Fmoc-N-Me-Phe(4-Me)-OH is an N-terminally protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable protecting group that can be selectively removed under mild basic conditions, typically with a piperidine solution.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₄ | Calculated |
| Molecular Weight | 415.49 g/mol | Calculated |
| Appearance | White to off-white powder (Expected) | Inferred from similar compounds[5][6] |
| Solubility | Soluble in DMF and other polar aprotic solvents | Inferred from synthesis protocols[7][8] |
digraph "Fmoc-N-Me-Phe(4-Me)-OH_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for the structure C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="O"]; C16 [label="C"]; C17 [label="H"]; C18 [label="N"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="O"]; C23 [label="O"]; C24 [label="H"]; C25 [label="C"]; C26 [label="C"]; C27 [label="C"]; C28 [label="C"]; C29 [label="C"]; C30 [label="C"]; C31 [label="C"]; C32 [label="H3"]; C33 [label="H3"];
// Position the nodes C1 [pos="0,1.5!"]; C2 [pos="1,2!"]; C3 [pos="2,1.5!"]; C4 [pos="2,0.5!"]; C5 [pos="1,0!"]; C6 [pos="0,0.5!"]; C7 [pos="2.5,1!"]; C8 [pos="3.5,1.5!"]; C9 [pos="4.5,1!"]; C10 [pos="4.5,0!"]; C11 [pos="3.5,-0.5!"]; C12 [pos="2.5,0!"]; C13 [pos="5,0.5!"]; C14 [pos="6,0.5!"]; C15 [pos="6.5,1.2!"]; C16 [pos="7,0!"]; C17 [pos="1.5,2.5!"]; C18 [pos="8,0!"]; C19 [pos="8.5,1!"]; C20 [pos="9.5,0.5!"]; C21 [pos="10,1.5!"]; C22 [pos="10.5,2!"]; C23 [pos="9.8,-0.2!"]; C24 [pos="10.2,-0.5!"]; C25 [pos="11,1.2!"]; C26 [pos="12,1.5!"]; C27 [pos="13,1.2!"]; C28 [pos="13,0.2!"]; C29 [pos="12,-0.1!"]; C30 [pos="11,0.2!"]; C31 [pos="14,0!"]; C32 [pos="7.8,-1!"]; C33 [pos="14.5,-0.3!"];
// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C12 -- C4; C9 -- C13; C13 -- C14; C14 -- C15; C14 -- C16; C16 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C20 -- C23; C23 -- C24; C21 -- C25; C25 -- C26; C26 -- C27; C27 -- C28; C28 -- C29; C29 -- C30; C30 -- C25; C28 -- C31; C18 -- C32; C31 -- C33;
// Add double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- C9; C10 -- C11; C26 -- C27; C29 -- C30; C15 -- C14; C22 -- C21; }
Caption: Chemical structure of Fmoc-N-Me-Phe(4-Me)-OH.
Experimental Protocol: Efficient Incorporation into Peptide Sequences
The primary challenge in coupling N-methylated amino acids lies in the reduced nucleophilicity and increased steric hindrance of the secondary amine.[7] This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to ensure efficient peptide bond formation and minimize side reactions, particularly racemization.
Materials and Reagents
-
Fmoc-N-Me-Phe(4-Me)-OH
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Peptide synthesis resin (e.g., Rink Amide or Wang resin)
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Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Chloranil test solution for monitoring coupling to secondary amines
Step-by-Step SPPS Protocol
This protocol outlines a single coupling cycle for the incorporation of Fmoc-N-Me-Phe(4-Me)-OH onto a solid support.
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a suitable reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction kinetics.
-
-
Fmoc Deprotection (Removal of the preceding amino acid's Fmoc group):
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Activation of Fmoc-N-Me-Phe(4-Me)-OH:
-
Rationale: Pre-activation of the carboxylic acid is crucial for efficient coupling, especially with sterically hindered N-methylated amino acids. HATU is a highly effective coupling reagent for such challenging couplings.[7]
-
In a separate vial, dissolve Fmoc-N-Me-Phe(4-Me)-OH (3-4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature.
-
Expert Insight: Due to the steric hindrance of the N-methyl group, extended coupling times of 2-4 hours are often necessary. For particularly difficult sequences (e.g., coupling to another N-methylated residue), a double coupling may be required.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and wash them thoroughly.
-
Perform a Chloranil test to check for the presence of free secondary amines. A negative result (no color change or yellow beads) indicates a complete reaction. A positive result (blue or green beads) signifies incomplete coupling, and a second coupling should be performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
-
Caption: Workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Conclusion
Fmoc-N-Me-Phe(4-Me)-OH is a highly valuable, specialized building block for the synthesis of advanced peptidomimetics and peptide-based therapeutics. The strategic combination of N-methylation and side-chain modification provides a dual handle to enhance metabolic stability and modulate biological activity. While the incorporation of this sterically hindered amino acid requires optimized coupling protocols, the use of modern, highly efficient coupling reagents like HATU allows for its successful integration into peptide sequences. By leveraging the unique properties of Fmoc-N-Me-Phe(4-Me)-OH, researchers can expand their toolkit for rational peptide design, paving the way for the development of novel drugs with improved pharmacokinetic profiles and therapeutic efficacy.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]
-
Peptides. Fmoc-Phe(4-Me)-OH [199006-54-7]. Available from: [Link]
-
PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]
-
LifeTein. Should My Peptide Be Methylated?. (2025). Available from: [Link]
-
Aapptec Peptides. N-Methyl Amino Acids. Available from: [Link]
-
PubChem. Fmoc-alpha-Me-Phe-OH. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Available from: [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Available from: [Link]
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- 1. benthamdirect.com [benthamdirect.com]
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- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
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